Hydroxyzine hydrochloride

Vue d'ensemble

Description

- Il est couramment utilisé pour traiter les réactions allergiques cutanées telles que l'urticaire ou la dermatite de contact. De plus, en raison de ses propriétés sédatives, il peut être utilisé pour gérer l'anxiété et la tension.

- L'hydroxyzine est également administrée avec d'autres médicaments pendant et après l'anesthésie générale .

Chlorhydrate d'hydroxyzine: est un médicament antihistaminique qui réduit les effets de l'histamine dans l'organisme. L'histamine est responsable de symptômes tels que les démangeaisons et l'urticaire sur la peau.

Méthodes De Préparation

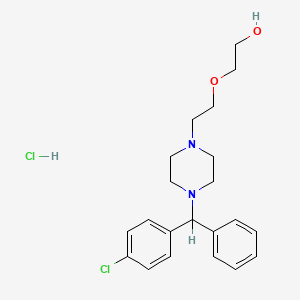

Voies de synthèse: L'hydroxyzine peut être synthétisée par différentes voies. Une méthode courante implique la réaction de la 1-(4-chlorobenzhydryl)pipérazine avec le 2-(2-chloroéthoxy)éthanol.

Production industrielle: La production industrielle d'hydroxyzine implique une synthèse à grande échelle utilisant des conditions optimisées. Les détails des méthodes industrielles spécifiques sont propriétaires.

Analyse Des Réactions Chimiques

Réactions: L'hydroxyzine subit des réactions organiques typiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes:

Principaux produits: Les principaux produits dépendent des conditions de réaction spécifiques mais peuvent inclure des dérivés d'hydroxyzine.

Applications de la Recherche Scientifique

Chimie: L'hydroxyzine sert de composé modèle pour l'étude des antihistaminiques et de leurs interactions avec les récepteurs.

Biologie: Les chercheurs explorent ses effets sur les récepteurs de l'histamine et son rôle potentiel dans la modulation des réponses immunitaires.

Médecine: Au-delà de ses propriétés antihistaminiques, les effets sédatifs de l'hydroxyzine trouvent des applications dans la gestion de l'anxiété et la promotion de la relaxation.

Industrie: L'hydroxyzine est utilisée dans les formulations pharmaceutiques et comme ingrédient dans divers médicaments.

Mécanisme d'Action

Cibles: L'hydroxyzine agit principalement sur les récepteurs H₁ de l'histamine, bloquant leur activation.

Voies: En inhibant la signalisation de l'histamine, elle réduit les réponses allergiques, les démangeaisons et les réactions cutanées. Son effet sédatif implique une dépression du système nerveux central.

Applications De Recherche Scientifique

Anxiolytic Applications

Hydroxyzine is frequently employed in the management of anxiety disorders. It is particularly useful for short-term relief of anxiety symptoms associated with psychoneuroses. A study comparing hydroxyzine to lorazepam in patients with generalized anxiety disorder showed that hydroxyzine provided rapid cognitive improvement, suggesting its efficacy as an anxiolytic agent .

Case Study: Acute Panic Disorder

A notable case involved a 25-year-old male with panic disorder who experienced acute exacerbation characterized by severe symptoms such as chest pain and hyperventilation. Hydroxyzine was administered, leading to significant symptom relief and stabilization of the patient's condition .

Sedative Effects in Preoperative Settings

Hydroxyzine is commonly used as a premedication agent to reduce anxiety and induce sedation before surgical procedures. Its sedative properties help patients feel more relaxed, facilitating smoother anesthesia induction. The drug's efficacy in this role has been well documented, with many studies highlighting its safety and effectiveness in pediatric populations as well .

Management of Allergic Conditions

As an antihistamine, hydroxyzine effectively treats allergic reactions, particularly pruritus associated with conditions like chronic urticaria and atopic dermatitis. A real-world observational study demonstrated that hydroxyzine significantly improved pruritus symptoms and overall quality of life in patients suffering from chronic pruritus over a 12-week period .

Data Table: Efficacy in Pruritus Management

| Time Point | DLQI Score Improvement | 5-D Itch Score Improvement | Percentage of Patients Reporting Relief |

|---|---|---|---|

| Baseline | - | - | - |

| Week 2 | Significant (p < 0.0001) | Significant (p < 0.0001) | 48.34% |

| Week 4 | Significant (p < 0.0001) | Significant (p < 0.0001) | - |

| Week 8 | Significant (p < 0.0001) | Significant (p < 0.0001) | - |

| Week 12 | Significant (p < 0.0001) | Significant (p < 0.0001) | - |

Use in Pediatric Dentistry

Hydroxyzine's sedative effects have made it a valuable tool in pediatric dentistry for managing anxiety and discomfort during dental procedures. Its use has been associated with positive outcomes, including reduced anxiety levels in young patients undergoing treatments .

Potential Neurodevelopmental Concerns

Recent studies have raised concerns regarding the long-term use of hydroxyzine in children, suggesting an association with increased risks of neurodevelopmental disorders such as tic disorders and anxiety . A comprehensive analysis indicated that frequent users exhibited higher rates of these disorders compared to short-term users, emphasizing the need for careful monitoring when prescribing hydroxyzine to pediatric populations.

Data Table: Prevalence of Disorders in Pediatric Users

| Disorder Type | Short-Term Users (%) | Frequent Users (%) | Odds Ratio (95% CI) |

|---|---|---|---|

| Tic Disorders | 3.77 | 5.68 | 1.44 (1.14–1.83) |

| Anxiety | 4.21 | 5.41 | 1.28 (1.03–1.63) |

| Conduct Disorder | 5.13 | 6.77 | 1.33 (1.07–1.66) |

Mécanisme D'action

Targets: Hydroxyzine primarily acts on histamine H₁ receptors, blocking their activation.

Pathways: By inhibiting histamine signaling, it reduces allergic responses, itching, and skin reactions. Its sedative effect involves central nervous system depression.

Comparaison Avec Des Composés Similaires

Unicité: L'hydroxyzine se distingue par ses propriétés antihistaminiques et sédatives doubles.

Composés similaires: D'autres antihistaminiques comprennent la cétirizine (Zyrtec), la diphénhydramine (Benadryl) et la loratadine (Claritin).

Activité Biologique

Hydroxyzine hydrochloride is a first-generation antihistamine with significant biological activity, primarily known for its sedative, anxiolytic, and antiemetic properties. This article delves into the compound's mechanisms of action, therapeutic applications, pharmacokinetics, and safety profile, supported by case studies and research findings.

Hydroxyzine acts primarily as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, alleviating allergic symptoms such as pruritus (itching) and providing sedation. Additionally, hydroxyzine exhibits activity at other receptors, contributing to its anxiolytic effects without being classified as a cortical depressant. Its sedative properties are believed to occur at the subcortical level of the central nervous system (CNS) .

Key Actions

- Histamine H1 Receptor : Inverse agonist activity helps relieve allergic reactions.

- Anxiolytic Effects : Provides anxiety relief through CNS modulation.

- Antiemetic Properties : Reduces nausea and vomiting by acting on off-target receptors .

Pharmacokinetics

Hydroxyzine is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration reached approximately 2 hours post-administration. The drug has a half-life of about 20 hours in adults and shorter in children (approximately 7 hours) .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid (Tmax ~ 2 hours) |

| Half-Life | Adults: ~20 hours |

| Children: ~7 hours | |

| Elderly: ~29.3 hours | |

| Volume of Distribution | 16.0 ± 3.0 L/kg |

| Protein Binding | High (specific binding not fully evaluated) |

Therapeutic Applications

Hydroxyzine is prescribed for various conditions, including:

- Anxiety Disorders : Demonstrated efficacy in treating generalized anxiety disorder (GAD) with comparable effects to benzodiazepines but with a better safety profile .

- Pruritus Management : Effective in alleviating chronic itching associated with dermatological conditions .

- Sedation : Commonly used as a premedication for surgical procedures due to its sedative effects without significant cardiovascular or metabolic side effects .

Case Studies and Research Findings

-

Anxiety Treatment :

A study comparing hydroxyzine to lorazepam in patients with GAD found that hydroxyzine provided greater cognitive improvement in a shorter time frame . -

Pruritus Relief :

An observational study involving 400 patients with chronic pruritus demonstrated significant improvements in quality of life and itch severity after 12 weeks of hydroxyzine treatment .- Outcome Measures : Dermatology Quality of Life Index (DLQI) and 5-D itch scale.

- Results : Significant improvement noted at all follow-up intervals (p < 0.0001).

-

Bronchodilator Effects :

Research indicates that hydroxyzine may function as a bronchodilator, improving airway conductance significantly in asthmatic patients .- Clinical Implication : Suggested for use in patients with bronchospastic disease undergoing surgery.

Safety Profile

While hydroxyzine is generally well tolerated, common adverse effects include drowsiness, dry mouth, and dizziness. Notably, its long half-life can lead to prolonged sedation, which is particularly relevant in elderly populations where increased sensitivity may occur .

Adverse Effects Summary

| Adverse Effect | Frequency |

|---|---|

| Drowsiness | Common |

| Dry Mouth | Common |

| Dizziness | Mild-to-moderate |

Propriétés

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040737 | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 163837-37-4, 163837-38-5 | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.